molecular formula C31H53NO8 B14603277 Juvenimicin B1 CAS No. 58947-83-4

Juvenimicin B1

Cat. No.: B14603277
CAS No.: 58947-83-4
M. Wt: 567.8 g/mol
InChI Key: KOARRXOZPWLCJM-NJESZQPCSA-N
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Description

Juvenimicin B1 is a 16-membered macrolide antibiotic produced by the actinomycete strain Micromonospora chalcea.

Preparation Methods

Synthetic Routes and Reaction Conditions: Juvenimicin B1 is typically synthesized through a chemoenzymatic approach that combines synthetic and enzymatic transformations. The biosynthesis involves the use of polyketide synthases (PKS), which are large and multifunctional enzymatic assemblies.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea in a controlled environment. The production can be stimulated by the addition of ferrous sulfate and magnesium sulfate to the fermentation medium .

Chemical Reactions Analysis

Types of Reactions: Juvenimicin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the macrolide structure.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products: The major products formed from the reactions of this compound include various derivatives that retain the core macrolide structure but exhibit different biological activities. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

Juvenimicin B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of macrolides. In biology and medicine, this compound is investigated for its antibacterial properties and potential use in treating infections caused by antibiotic-resistant bacteria. In industry, it is explored for its potential use in the development of new antibiotics and other therapeutic agents .

Mechanism of Action

The mechanism of action of juvenimicin B1 involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the translation of essential proteins. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is crucial for protein synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to juvenimicin B1 include other 16-membered macrolide antibiotics such as rosamicin, mycinamicin II, and izenamicin. These compounds share a similar macrolide structure and exhibit comparable antibacterial activities .

Uniqueness: What sets this compound apart from other similar compounds is its unique biosynthetic pathway and the specific functional groups attached to its macrolide core. These structural differences contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

58947-83-4

Molecular Formula

C31H53NO8

Molecular Weight

567.8 g/mol

IUPAC Name

(11E,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C31H53NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,14,19-24,26-27,29-31,33,35,37H,9,12-13,15-17H2,1-8H3/b11-10+,18-14+

InChI Key

KOARRXOZPWLCJM-NJESZQPCSA-N

Isomeric SMILES

CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)\C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)C)C

Origin of Product

United States

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